molecular formula C13H12INO B12082959 2-(2-Iodophenoxy)-5-methylaniline

2-(2-Iodophenoxy)-5-methylaniline

Cat. No.: B12082959
M. Wt: 325.14 g/mol
InChI Key: INGVZDCDSYLVKG-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-5-methylaniline typically involves the reaction of 2-iodophenol with 5-methylaniline under specific conditions. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenoxy)-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce azide or thiol-substituted products.

Scientific Research Applications

2-(2-Iodophenoxy)-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is crucial for its biological activity . Additionally, the phenoxy and aniline groups can engage in hydrogen bonding and π-π interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodophenoxy)-5-methylaniline is unique due to the combination of the iodine-phenoxy and methylaniline groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

2-(2-iodophenoxy)-5-methylaniline

InChI

InChI=1S/C13H12INO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3

InChI Key

INGVZDCDSYLVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2I)N

Origin of Product

United States

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